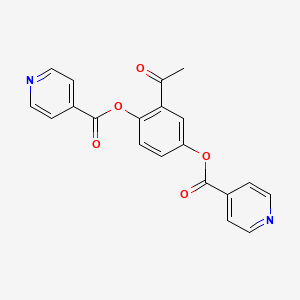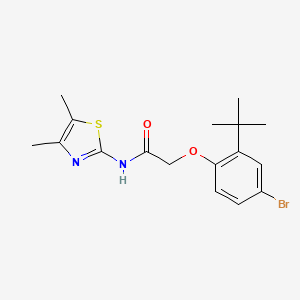![molecular formula C20H21NO6 B3478449 dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3478449.png)
dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}terephthalate
Vue d'ensemble
Description
Dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMAT and belongs to the class of terephthalate derivatives. DMAT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
DMAT exerts its inhibitory activity through the formation of a covalent bond with the active site of the targeted enzyme. The resulting complex is stable and irreversible, leading to the inhibition of enzyme activity. DMAT has been found to exhibit a high degree of selectivity towards certain enzymes, making it a potential lead compound for the development of selective inhibitors.
Biochemical and Physiological Effects:
DMAT has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, DMAT has been found to exhibit neuroprotective activity, making it a potential lead compound for the development of drugs for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMAT has several advantages for lab experiments, including its high degree of selectivity towards certain enzymes and its stability in various chemical and biological environments. However, DMAT has some limitations, including its potential toxicity and the need for further studies to determine its safety profile.
Orientations Futures
DMAT has several potential future directions, including the development of new drugs for the treatment of neurodegenerative diseases, the development of selective inhibitors for various enzymes, and the synthesis of new organic compounds for material science applications. Additionally, further studies are needed to determine the safety profile of DMAT and its potential for use in various fields.
Applications De Recherche Scientifique
DMAT has been extensively studied for its potential applications in various fields, including drug discovery, organic synthesis, and material science. DMAT has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase, making it a potential lead compound for the development of new drugs. Additionally, DMAT has been used as a building block in the synthesis of various organic compounds, including polyesters and polymers.
Propriétés
IUPAC Name |
dimethyl 2-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-5-8-17(13(2)9-12)27-11-18(22)21-16-10-14(19(23)25-3)6-7-15(16)20(24)26-4/h5-10H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZPHQFMBLYGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3478377.png)

![isopropyl 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3478387.png)
![isopropyl 4-[({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B3478398.png)
![N-(4-methylphenyl)-2-[(2,3,6-trichlorobenzyl)thio]acetamide](/img/structure/B3478402.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate](/img/structure/B3478403.png)
![ethyl 4-{[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3478409.png)
![5-(4-ethoxyphenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478414.png)
![N-(2,6-diethylphenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478427.png)
![2-(8-methyl-5-quinolinyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3478430.png)
![N-[4-(aminosulfonyl)phenyl]-4-iodobenzamide](/img/structure/B3478443.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478467.png)